molecular formula C10H5Cl4NO2 B14651266 4,5,6,7-Tetrachloro-2-ethyl-1H-isoindole-1,3(2H)-dione CAS No. 46785-28-8

4,5,6,7-Tetrachloro-2-ethyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B14651266
CAS No.: 46785-28-8
M. Wt: 313.0 g/mol
InChI Key: DTSUYDPYXWBPIG-UHFFFAOYSA-N
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Description

N-Ethyl-3,4,5,6-tetrachlorophthalimide is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of tetrachlorophthalimides, which are derivatives of phthalimide with four chlorine atoms attached to the benzene ring. This compound is of interest due to its potential use as an intermediate in organic synthesis and its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-3,4,5,6-tetrachlorophthalimide can be synthesized through a series of chemical reactions involving the starting material 3,4,5,6-tetrachlorophthalic anhydride. One common method involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with ethylamine in the presence of a suitable solvent such as toluene. The reaction typically proceeds under reflux conditions, resulting in the formation of N-Ethyl-3,4,5,6-tetrachlorophthalimide .

Industrial Production Methods

Industrial production of N-Ethyl-3,4,5,6-tetrachlorophthalimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3,4,5,6-tetrachlorophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, reduced forms of the compound, and oxidized products such as carboxylic acids .

Scientific Research Applications

N-Ethyl-3,4,5,6-tetrachlorophthalimide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-3,4,5,6-tetrachlorophthalimide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. By inhibiting this enzyme, the compound can potentially reduce the absorption of dietary carbohydrates, making it useful in the treatment of conditions like diabetes and obesity . Additionally, its interaction with viral proteins suggests potential antiviral applications .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-3,4,5,6-tetrachlorophthalimide
  • N-(4-Phenylbutyl)-3,4,5,6-tetrachlorophthalimide
  • 3,4,5,6-Tetrachlorophthalimide

Uniqueness

N-Ethyl-3,4,5,6-tetrachlorophthalimide is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

46785-28-8

Molecular Formula

C10H5Cl4NO2

Molecular Weight

313.0 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-ethylisoindole-1,3-dione

InChI

InChI=1S/C10H5Cl4NO2/c1-2-15-9(16)3-4(10(15)17)6(12)8(14)7(13)5(3)11/h2H2,1H3

InChI Key

DTSUYDPYXWBPIG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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